![molecular formula C13H18N2O2S B11856401 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfonyl)-2,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structural framework The spiro[44]nonane core is fused with a diazaspiro moiety, and the phenylsulfonyl group adds further complexity to its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenylsulfonyl-substituted amine with a suitable cyclic ketone can lead to the formation of the spirocyclic structure. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the diazaspiro moiety, leading to the formation of reduced nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced nitrogen compounds, and substituted spirocyclic structures .
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved in its action include enzyme inhibition and disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
5-Azoniaspiro[4.4]nonane: Used in anion exchange membranes.
Uniqueness
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane stands out due to its phenylsulfonyl group, which imparts unique chemical reactivity and biological activity. Its spirocyclic structure also contributes to its stability and specificity in binding to molecular targets .
Eigenschaften
Molekularformel |
C13H18N2O2S |
|---|---|
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-13(11-15)6-8-14-10-13/h1-5,14H,6-11H2 |
InChI-Schlüssel |
UTHFUHYFUBCEIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





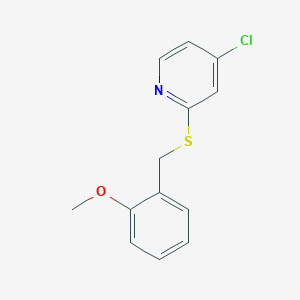
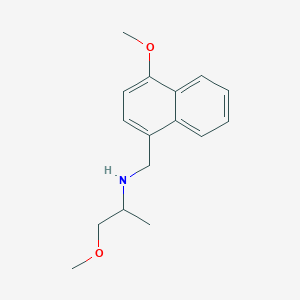

![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

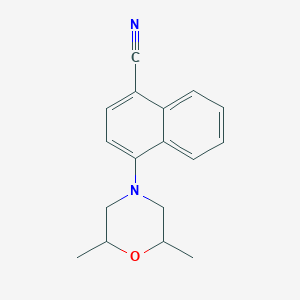
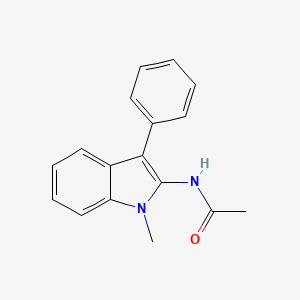
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)

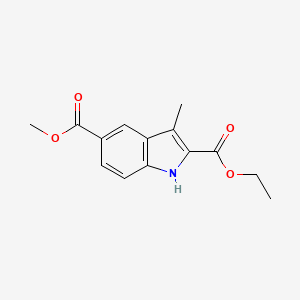
![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)
